molecular formula C12H16ClNO B180595 (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine CAS No. 186293-54-9

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine

Cat. No.: B180595
CAS No.: 186293-54-9
M. Wt: 225.71 g/mol
InChI Key: GVWRZZNYCOTWNN-LBPRGKRZSA-N
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Description

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is a chiral morpholine derivative with a chloromethyl group at the second position and a phenylmethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available morpholine.

    Phenylmethylation: The phenylmethyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phenylmethyl group can be reduced to a phenylethyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Phenylethyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use as a building block for biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Chloromethyl)-4-(methyl)morpholine: Lacks the phenyl group, which may affect its reactivity and applications.

    (2R)-2-(Hydroxymethyl)-4-(phenylmethyl)morpholine: Contains a hydroxymethyl group instead of a chloromethyl group, which can alter its chemical properties and reactivity.

Uniqueness

(2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine is unique due to the presence of both chloromethyl and phenylmethyl groups, which can impart distinct chemical reactivity and potential biological activity compared to other morpholine derivatives.

Properties

IUPAC Name

(2R)-4-benzyl-2-(chloromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRZZNYCOTWNN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353088
Record name (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186293-54-9
Record name (2R)-2-(Chloromethyl)-4-(phenylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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